6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its unique structure, which includes a chromenone core substituted with chloro and dichlorobenzyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic conditions.
Chlorination: The chromenone core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.
Etherification: The 7-hydroxy group of the chlorinated chromenone is etherified with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromenone core.
Substitution: The chloro and dichlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4-position and the dichlorobenzyl ether at the 7-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C19H15Cl3O3 |
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Molecular Weight |
397.7 g/mol |
IUPAC Name |
6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H15Cl3O3/c1-2-3-12-7-19(23)25-17-9-18(16(22)8-13(12)17)24-10-11-4-5-14(20)15(21)6-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
TXRLKCKWAXAOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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